molecular formula C22H15FO5S B11416335 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

Cat. No.: B11416335
M. Wt: 410.4 g/mol
InChI Key: ZTFWGOTWCMEAAV-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate is a complex organic compound that features a benzoxathiol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxathiol ring, followed by the introduction of the 4-methylphenyl and 4-fluorophenoxy groups. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxathiol ring and the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl (4-fluorophenoxy)acetate
  • 4-Methoxyphenyl (4-fluorophenoxy)acetate

Uniqueness

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate is unique due to its benzoxathiol ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C22H15FO5S/c1-13-2-4-14(5-3-13)18-10-17(11-19-21(18)28-22(25)29-19)27-20(24)12-26-16-8-6-15(23)7-9-16/h2-11H,12H2,1H3

InChI Key

ZTFWGOTWCMEAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3

Origin of Product

United States

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